molecular formula C13H16N2O4 B4184825 N-4-morpholinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-4-morpholinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B4184825
M. Wt: 264.28 g/mol
InChI Key: KVAYRHVXIVRPDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-4-morpholinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as MBDC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBDC has a unique molecular structure that makes it a promising candidate for drug discovery and development.

Mechanism of Action

The mechanism of action of N-4-morpholinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of various enzymes and modulating cellular signaling pathways. N-4-morpholinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 by binding to its active site and blocking the formation of prostaglandins, which are involved in inflammation. N-4-morpholinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to inhibit the activity of histone deacetylases by binding to their active sites and preventing the deacetylation of histones, which are involved in gene expression.
Biochemical and Physiological Effects
N-4-morpholinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation, inhibit cancer cell growth, and inhibit viral replication. N-4-morpholinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to modulate cellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell growth and survival.

Advantages and Limitations for Lab Experiments

N-4-morpholinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a unique molecular structure that makes it a promising candidate for drug discovery and development. However, N-4-morpholinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. N-4-morpholinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide also has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on N-4-morpholinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of research is the development of N-4-morpholinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide-based drugs for the treatment of various diseases, including cancer and viral infections. Another area of research is the study of the mechanism of action of N-4-morpholinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide, which could lead to a better understanding of its biochemical and physiological effects. Additionally, future research could focus on the synthesis of new N-4-morpholinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide derivatives with improved properties, such as increased solubility and longer half-life.

Scientific Research Applications

N-4-morpholinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-4-morpholinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to inhibit the activity of various enzymes, including cyclooxygenase-2, which is involved in inflammation, and histone deacetylases, which are involved in cancer progression. N-4-morpholinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and hepatitis C virus.

properties

IUPAC Name

N-morpholin-4-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c16-13(14-15-3-5-17-6-4-15)10-1-2-11-12(9-10)19-8-7-18-11/h1-2,9H,3-8H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAYRHVXIVRPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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